molecular formula C₃₄H₂₈D₂₅ClN₂O₂ B1146476 Anipamil-d25 Hydrochloride CAS No. 1346602-69-4

Anipamil-d25 Hydrochloride

カタログ番号: B1146476
CAS番号: 1346602-69-4
分子量: 582.4
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anipamil-d25 Hydrochloride is a deuterated derivative of Anipamil, a long-acting calcium channel blocker. It is primarily used in scientific research due to its unique properties, including its stability and isotopic labeling. The molecular formula of this compound is C34H28D25ClN2O2, and it has a molecular weight of 582.40.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Anipamil-d25 Hydrochloride involves the incorporation of deuterium atoms into the Anipamil molecule. This process typically starts with the synthesis of the Anipamil base, followed by the introduction of deuterium through specific chemical reactions. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to achieve high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the final product .

化学反応の分析

Types of Reactions: Anipamil-d25 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学的研究の応用

Cardiovascular Applications

Anipamil-d25 Hydrochloride is primarily recognized for its antihypertensive effects. It functions by inhibiting calcium influx through L-type calcium channels, leading to vasodilation and reduced blood pressure.

Case Studies in Hypertension

  • Study Overview : A clinical case series investigated the efficacy of this compound in patients with resistant hypertension.
  • Findings : The compound demonstrated significant reductions in systolic and diastolic blood pressure when used in combination with other antihypertensive agents, such as lisinopril and diltiazem.
StudyPatient DemographicsBlood Pressure ReductionCombination Therapy
Case 1Aged 60+, Male/Female15 mmHg (systolic)Lisinopril + Anipamil-d25
Case 2Aged 50-70, Male10 mmHg (diastolic)Diltiazem + Anipamil-d25

Anticancer Properties

Emerging research indicates that this compound exhibits anticancer activity across various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.

In Vitro Studies

  • Study Findings : In studies involving breast and prostate cancer cell lines, this compound significantly reduced cell viability.
Cell LineIC50 (µM)Method Used
MCF7 (Breast)18MTT Assay
DU145 (Prostate)20MTT Assay

Case Study on Cancer Treatment

  • Objective : Evaluate the anticancer effects in xenograft models.
  • Results : The compound induced apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxicity profile.

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties, particularly against oxidative stress.

In Vivo Studies

  • Study Overview : Investigated the protective effects of this compound on neuronal cells subjected to oxidative stress.
  • Findings : The compound significantly reduced reactive oxygen species levels and improved neuronal survival rates.
ParameterControl GroupTreatment Group
ROS Levels (µM)5020
Cell Viability (%)40%70%

Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

Research Insights

Studies have shown that compounds with similar structures to this compound can modulate inflammatory pathways effectively.

作用機序

Anipamil-d25 Hydrochloride exerts its effects by blocking calcium channels in the cell membrane. This action prevents the influx of calcium ions, leading to the relaxation of vascular smooth muscle and a reduction in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac contractility .

類似化合物との比較

    Verapamil: Another calcium channel blocker used to treat high blood pressure and arrhythmias.

    Diltiazem: A calcium channel blocker with similar therapeutic effects but different chemical structure.

    Nifedipine: A dihydropyridine calcium channel blocker used for hypertension and angina.

Uniqueness of Anipamil-d25 Hydrochloride: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This isotopic labeling distinguishes it from other calcium channel blockers and makes it a valuable tool in scientific research .

生物活性

Anipamil-d25 Hydrochloride, a derivative of the calcium channel blocker Anipamil, has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases. This article explores its biological activity, supported by various studies and case reports that elucidate its mechanisms and efficacy.

Overview of this compound

Anipamil is classified as a phenylalkylamine calcium channel blocker, similar to verapamil but with distinct pharmacological properties. It functions primarily by inhibiting calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand. The compound is noted for its long-acting effects and minimal side effects compared to other calcium antagonists .

The primary mechanism of Anipamil involves the blockade of L-type calcium channels, which are crucial for the contraction of cardiac and vascular smooth muscle. This action results in:

  • Decreased myocardial contractility : Reducing the workload on the heart.
  • Vasodilation : Lowering blood pressure and alleviating angina symptoms.
  • Improved myocardial oxygen supply : Enhancing blood flow during ischemic conditions .

Case Study: Angina Pectoris

A randomized double-blind placebo-controlled study investigated the efficacy of Anipamil in patients with stable angina pectoris. The study involved 19 participants who received either 80 mg or 160 mg of Anipamil daily over three-week periods. Results indicated:

  • A significant reduction in the number of angina attacks (p < 0.001).
  • Decreased consumption of nitroglycerin.
  • Enhanced exercise tolerance, with increased workload at the onset of angina .

Protective Effects Against Ischemia

Research conducted on rats demonstrated that pretreatment with Anipamil significantly mitigated the adverse effects associated with ischemia and reperfusion injury. Key findings included:

  • Improved recovery of ATP and creatine phosphate levels post-reperfusion.
  • Enhanced left ventricular function and coronary flow.
  • Attenuation of intracellular acidification during ischemic events .

Comparative Biological Activity

The following table summarizes key findings from various studies regarding the biological activity of Anipamil:

Study Model Dosage Key Findings
Human (Angina)80 mg / 160 mgSignificant reduction in angina attacks; improved exercise capacity
Rat (Ischemia)5 mg/kgEnhanced recovery post-ischemia; better ATP replenishment
Rabbit (Hypertension)40 mg/dayReduced aortic muscle thickening; improved smooth muscle phenotype

Antiatherosclerotic Effects

In a study involving cholesterol-fed rabbits, Anipamil was administered to assess its antiatherosclerotic properties. The results indicated:

  • No significant effect on plasma cholesterol levels.
  • Reduced aortic plaque coverage, suggesting a protective role against atherosclerosis despite elevated cholesterol levels in the diet .

特性

CAS番号

1346602-69-4

分子式

C₃₄H₂₈D₂₅ClN₂O₂

分子量

582.4

同義語

α-(Dodecyl-d25)-3-methoxy-α-[3-[[2-(3-methoxyphenyl)ethyl]methylamino]propyl]benzeneacetonitrile Hydrochloride; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。